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Compound of Interest

Compound Name: 2-Acetyl-3-bromothiophene

Cat. No.: B1586746 Get Quote

An In-Depth Technical Guide to 2-Acetyl-3-
bromothiophene
Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-3-bromothiophene, a

pivotal heterocyclic building block in medicinal chemistry and materials science. The document

delineates its fundamental chemical and physical properties, molecular structure, and

spectroscopic characteristics. Furthermore, it details a robust, commonly employed synthetic

protocol via Friedel-Crafts acylation, including a step-by-step methodology and a mechanistic

exploration. The guide also discusses the compound's chemical reactivity, emphasizing its

utility as a versatile intermediate for introducing the substituted thiophene moiety into complex

molecular architectures, particularly within drug development programs. Safety and handling

protocols are also provided to ensure its proper use in a laboratory setting. This document is

intended for researchers, chemists, and drug development professionals who utilize

halogenated heterocycles in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical
Properties
2-Acetyl-3-bromothiophene is a substituted thiophene ring, functionalized with an acetyl

group at the 2-position and a bromine atom at the 3-position. This arrangement of functional

groups provides two distinct points for chemical modification, making it a valuable intermediate
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in organic synthesis. Its primary identifiers and key physicochemical properties are summarized

below.

Property Value Source(s)

IUPAC Name
1-(3-bromothiophen-2-

yl)ethanone
[1]

Synonyms 1-(3-Bromo-2-thienyl)ethanone [2][3]

CAS Number 42877-08-7 [2][3][4][5]

Molecular Formula C₆H₅BrOS [2][3][4]

Molecular Weight 205.07 g/mol [1][2][4]

Appearance Solid [2]

Melting Point 28-35 °C / 38-41°C [2][3][6]

Boiling Point 102-105 °C at 4 mmHg [3][6]

Density ~1.619 g/cm³ (Predicted) [3][6]

Refractive Index (n20/D) ~1.612 [2]

SMILES CC(=O)c1sccc1Br [2][7]

InChI Key
ZUXPELAHJQSZTE-

UHFFFAOYSA-N
[1][2]

Section 2: Molecular Structure and Spectroscopic
Characterization
The structural arrangement of 2-Acetyl-3-bromothiophene dictates its reactivity and its

spectroscopic signature. The electron-withdrawing nature of the acetyl group and the inductive

and resonance effects of the bromine atom influence the electron density of the thiophene ring,

which can be observed through various analytical techniques.

Lewis Structure and Nomenclature
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The formal name, 1-(3-bromothiophen-2-yl)ethanone, precisely describes the connectivity.[1]

An ethanone (acetyl) group is attached to the C2 position of a thiophene ring, and a bromine

atom is attached to the C3 position.

Caption: Chemical structure of 2-Acetyl-3-bromothiophene.

Spectroscopic Fingerprints
Spectroscopic analysis is essential for confirming the identity and purity of the compound after

synthesis.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show two distinct signals in the aromatic region corresponding to the two protons on the

thiophene ring. The proton at the C5 position will be a doublet, coupled to the proton at the

C4 position. Similarly, the C4 proton will appear as a doublet coupled to the C5 proton. A

sharp singlet will be observed in the aliphatic region (around 2.5 ppm) corresponding to the

three equivalent protons of the methyl group in the acetyl moiety.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display six

unique signals. One signal will be in the carbonyl region (~190 ppm) for the acetyl carbon.

Four signals will correspond to the four carbons of the thiophene ring, with their chemical

shifts influenced by the attached substituents. One signal in the aliphatic region will

correspond to the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional

groups present. A strong, sharp absorption band is expected in the region of 1660-1680

cm⁻¹, which is characteristic of a conjugated ketone (the C=O stretch of the acetyl group).

Additional bands will be present corresponding to C-H, C=C, and C-S stretching and bending

vibrations within the thiophene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetyl-3-bromothiophene
https://www.benchchem.com/product/b1586746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak

(M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an

approximate 1:1 ratio), the spectrum will exhibit two molecular ion peaks of nearly equal

intensity at m/z = 204 and m/z = 206. The base peak will likely correspond to the loss of a

methyl group (M-15) or the entire acetyl group (M-43).

Section 3: Synthesis and Mechanistic Insights
The most common and efficient method for preparing 2-Acetyl-3-bromothiophene is the

Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction

provides a direct route to the desired product.

Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating 3-bromothiophene with an acylating agent, such as acetyl

chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum

chloride (AlCl₃). The reaction is regioselective, with acylation occurring preferentially at the C2

position, which is activated by the sulfur atom and is the most nucleophilic site adjacent to the

bromine.

Mechanistic Diagram
The mechanism proceeds in three main steps:

Formation of the Electrophile: The Lewis acid (AlCl₃) activates the acetyl chloride to form a

highly reactive acylium ion.

Nucleophilic Attack: The π-electrons of the thiophene ring attack the electrophilic acylium

ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or

Wheland intermediate.

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon

bearing the new acetyl group, restoring the aromaticity of the thiophene ring and yielding the

final product.
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Step 1: Acylium Ion Formation

Step 2: Nucleophilic Attack Step 3: Deprotonation & Aromaticity Restoration

Acetyl Chloride (CH₃COCl)

Acylium Ion ([CH₃C=O]⁺) + AlCl₄⁻+ AlCl₃

AlCl₃

3-Bromothiophene Sigma Complex (Wheland Intermediate)+ [CH₃C=O]⁺ 2-Acetyl-3-bromothiophene- H⁺ (via AlCl₄⁻)

Click to download full resolution via product page

Caption: Mechanism of Friedel-Crafts acylation of 3-bromothiophene.

Step-by-Step Laboratory Protocol
This protocol is a self-validating system, including purification and characterization checkpoints.

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an

inert atmosphere and vent HCl gas).

Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous

aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent such as dichloromethane

(DCM) or carbon disulfide. Cool the suspension to 0 °C in an ice bath.

Substrate Addition: Dissolve 3-bromothiophene (1.0 eq.) in the same dry solvent and add it

to the cooled AlCl₃ suspension with stirring.

Acylating Agent Addition: Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel

over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is

critical to control the exothermic reaction and prevent side-product formation.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the

starting material.
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Quenching: Carefully pour the reaction mixture over crushed ice with stirring. Causality Note:

This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly

exothermic and must be performed cautiously in a fume hood.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract

the aqueous layer twice with DCM. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate

solution (to neutralize any remaining acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield the pure 2-Acetyl-3-bromothiophene.

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR,

and MS, comparing the obtained spectra with literature data.

Section 4: Chemical Reactivity and Applications in
Drug Development
2-Acetyl-3-bromothiophene serves as a versatile scaffold due to its two distinct reactive sites.

Key Reactivity Sites
The Bromine Atom (C3): The C-Br bond is a prime site for metal-catalyzed cross-coupling

reactions. It can readily undergo Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig

amination reactions. This allows for the facile introduction of a wide variety of carbon-based

or heteroatom-based substituents at the 3-position, enabling the construction of complex

molecular libraries for drug screening. Thiophene and its derivatives are common building

blocks in pharmaceuticals.[8]

The Acetyl Group (C2): The carbonyl group can undergo numerous transformations. The α-

protons are acidic and can be deprotonated to form an enolate for aldol-type reactions. The

carbonyl itself can be reduced to an alcohol, converted to an amine via reductive amination,

or used in Wittig-type reactions.
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Caption: Reactivity workflow of 2-Acetyl-3-bromothiophene.

Role as a Pharmacophore and Synthetic Intermediate
The thiophene ring is considered a bioisostere of the benzene ring and is a common motif in

many marketed drugs (e.g., Clopidogrel, Tiotropium). Its presence can enhance metabolic

stability, improve solubility, and modulate biological activity. 2-Acetyl-3-bromothiophene
provides a pre-functionalized core that allows medicinal chemists to rapidly synthesize analogs

of lead compounds, exploring the structure-activity relationship (SAR) around the thiophene

scaffold.

Section 5: Safety and Handling
2-Acetyl-3-bromothiophene requires careful handling in a laboratory environment.

Hazard Classification: Harmful if swallowed, causes serious eye irritation, and may cause an

allergic skin reaction.[1]

GHS Hazard Statements: H302, H317, H319.[5]

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a laboratory coat. Handle in a well-ventilated chemical fume hood.

Storage: Store in a cool, dry place away from light and incompatible materials.

Section 6: Conclusion
2-Acetyl-3-bromothiophene is a high-value chemical intermediate with a well-defined

molecular structure and predictable reactivity. Its utility is firmly established in synthetic organic

chemistry, particularly for the construction of heteroaromatic compounds relevant to the

pharmaceutical and material sciences. The synthetic route via Friedel-Crafts acylation is robust

and scalable. A thorough understanding of its spectroscopic properties, chemical reactivity, and

handling requirements, as detailed in this guide, is essential for its effective and safe utilization

in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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